

# In-Depth Technical Guide to 4-Nitrophenethylamine Hydrochloride (CAS 29968-78-3)

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## Compound of Interest

Compound Name: 2-(4-Nitrophenyl)ethanamine

Cat. No.: B181158

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## Introduction

4-Nitrophenethylamine hydrochloride, registered under CAS number 29968-78-3, is a significant chemical intermediate in the fields of organic synthesis and pharmaceutical development. Its bifunctional nature, possessing both a primary amine and a nitro aromatic group, makes it a versatile building block for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its applications in synthetic chemistry.

## Chemical and Physical Properties

4-Nitrophenethylamine hydrochloride is typically a yellow to brown crystalline powder.<sup>[1]</sup> Its hydrochloride form enhances its stability and solubility, particularly in polar solvents, which is advantageous for laboratory use and in various reaction conditions.<sup>[2]</sup>

Table 1: Physical and Chemical Properties of 4-Nitrophenethylamine Hydrochloride

Property	Value	Reference
CAS Number	29968-78-3	[3]
Molecular Formula	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub> ·HCl	[3]
Molecular Weight	202.64 g/mol	[3][4]
Appearance	Yellow to brown crystalline powder and chunks	[1]
Melting Point	200 °C (decomposes)	[4]
Solubility	Soluble in methanol	[1]
Stability	Hygroscopic	

## Synthesis of 4-Nitrophenethylamine Hydrochloride

Several synthetic routes to 4-Nitrophenethylamine hydrochloride have been reported, offering flexibility based on available starting materials and desired scale. The most common methods involve the nitration of a phenethylamine precursor or the decarboxylation of 4-nitrophenylalanine.

### Synthesis via Nitration of Phenylethylamine

A prevalent method for synthesizing 4-Nitrophenethylamine hydrochloride is the direct nitration of phenylethylamine. This electrophilic aromatic substitution reaction primarily yields the para-substituted product due to the ortho,para-directing nature of the ethylamine group.

This protocol is adapted from a patented method for the preparation of 4-nitrophenethylamine hydrochloride.[5]

Materials:

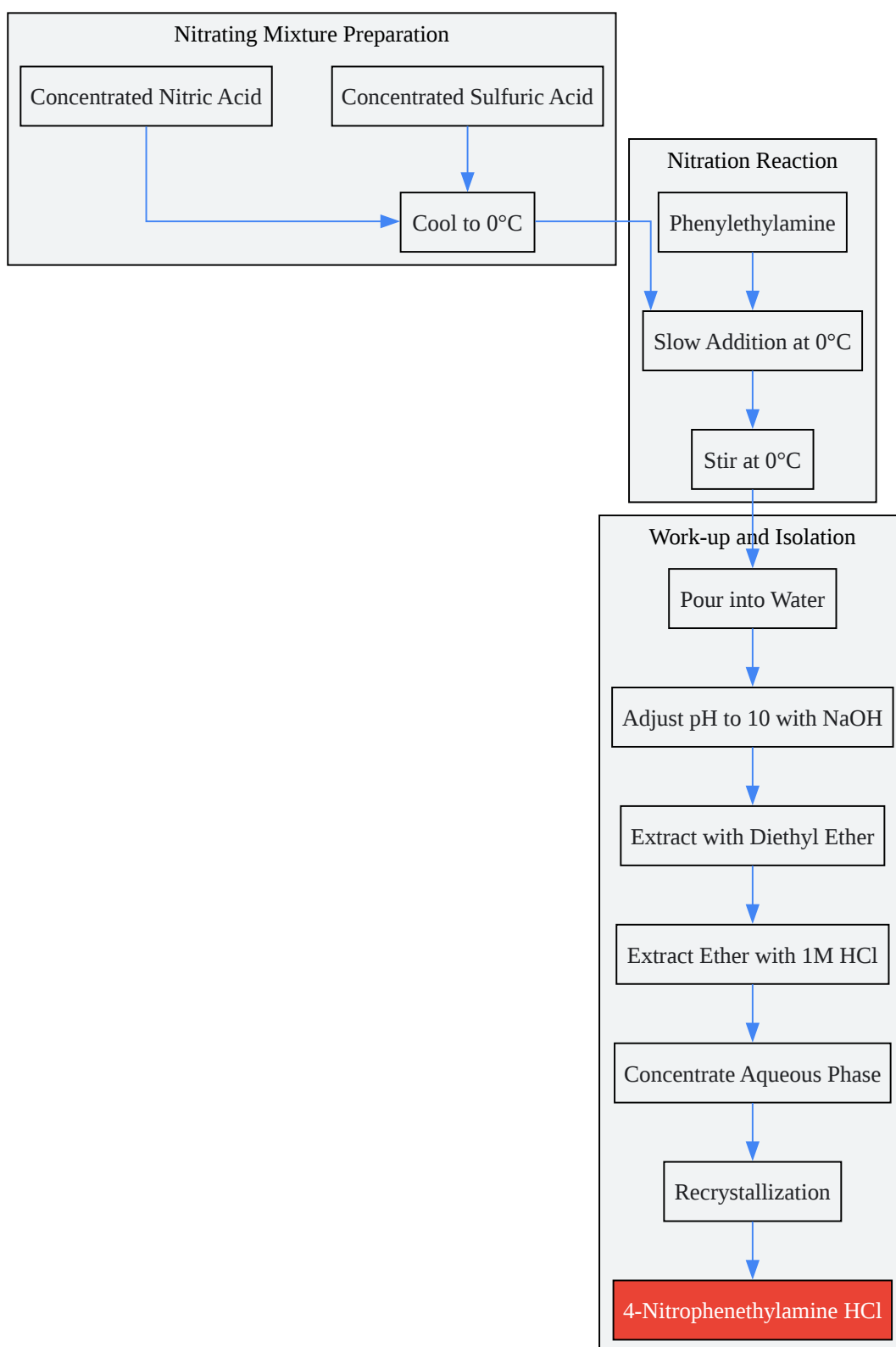
- Phenylethylamine
- Concentrated Nitric Acid
- Concentrated Sulfuric Acid

- Sodium Hydroxide (NaOH)
- Diethyl ether
- Hydrochloric Acid (1M)
- Water

#### Procedure:

- Prepare a nitrating mixture of concentrated nitric acid (35 mL) and concentrated sulfuric acid (65 mL) and cool it to 0°C.[5]
- Slowly add phenylethylamine (20g) to the cooled nitrating mixture while maintaining the temperature at 0°C.[5]
- Stir the reaction mixture at 0°C until the phenylethylamine has completely reacted, as monitored by an appropriate technique (e.g., TLC).[5]
- Allow the reaction mixture to warm to room temperature and then pour it into 1.5 L of water. [5]
- Adjust the pH of the aqueous solution to 10 using NaOH.[5]
- Extract the basic aqueous solution with diethyl ether.[5]
- Extract the combined ether phases with 1M hydrochloric acid.[5]
- The aqueous acidic phase is then concentrated under reduced pressure to yield a yellow solid.[5]
- Recrystallize the crude solid to obtain a light yellow solid of 4-nitrophenethylamine hydrochloride (yield: 26g).[5]

#### Logical Workflow for the Nitration of Phenylethylamine



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**Figure 1.** Logical workflow for the synthesis of 4-Nitrophenethylamine hydrochloride via nitration.

## Synthesis via Decarboxylation of 4-Nitrophenylalanine

An alternative and efficient synthesis route involves the decarboxylation of L-4-nitrophenylalanine. This method avoids the handling of highly corrosive nitrating mixtures in the final steps.

This protocol is based on a reported convenient synthesis of 4-nitrophenethylamine hydrochloride.<sup>[6]</sup>

Materials:

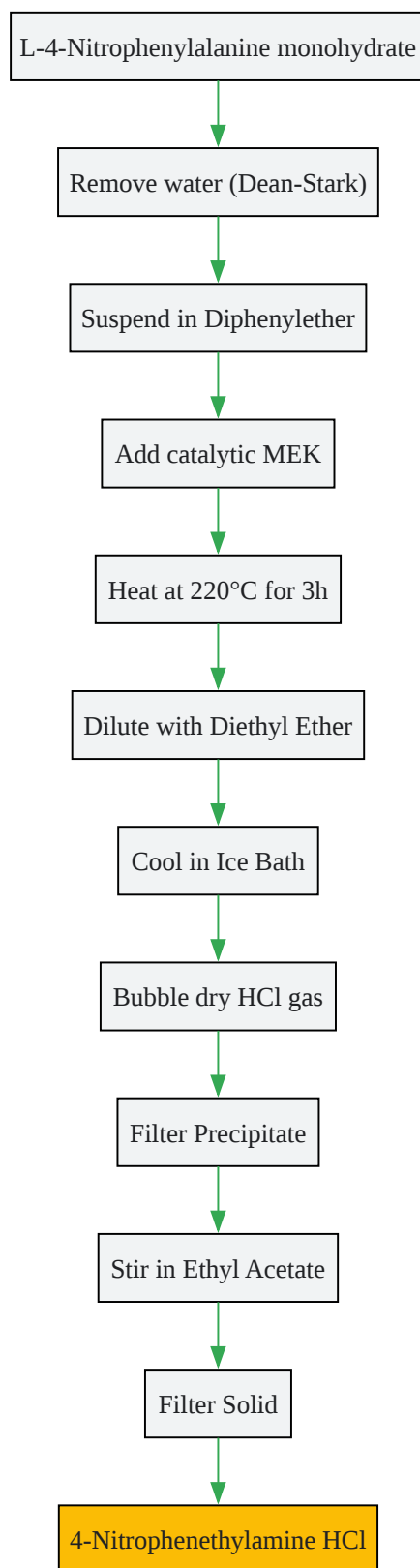
- L-4-Nitrophenylalanine monohydrate
- Diphenylether
- Methyl ethyl ketone (MEK)
- Diethyl ether
- Dry HCl gas
- Ethyl acetate (EtOAc)

Procedure:

- Prepare L-4-nitrophenylalanine by nitration of L-phenylalanine and recrystallize the crude product from water (yield 47%).<sup>[6]</sup>
- Remove water from the L-4-nitrophenylalanine monohydrate (5.0 g, 23.81 mM) using a Dean-Stark apparatus with benzene as the solvent.<sup>[6]</sup>
- To a suspension of the dried 4-nitrophenylalanine in 50 mL of diphenylether, add a catalytic amount of methyl ethyl ketone (0.17 g, 2.37 mM).<sup>[6]</sup>
- Heat the mixture at 220°C for 3 hours, resulting in a clear dark red solution.<sup>[6]</sup>

- Dilute the solution with 50 mL of diethyl ether and cool it in an ice bath.[\[6\]](#)
- Bubble dry HCl gas through the solution to precipitate a dark red solid.[\[6\]](#)
- Filter the precipitate and stir the residue in ethyl acetate.[\[6\]](#)
- Filter the solid to obtain 4-nitrophenethylamine hydrochloride as a brown solid (yield: 3.75 g, 78%).[\[6\]](#)

Experimental Workflow for the Decarboxylation of 4-Nitrophenylalanine



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**Figure 2.** Experimental workflow for the synthesis of 4-Nitrophenethylamine hydrochloride via decarboxylation.

## Applications in Organic Synthesis

4-Nitrophenethylamine hydrochloride is a valuable intermediate for the synthesis of various organic compounds, particularly in the pharmaceutical industry.[6] Its utility stems from the reactivity of both the amino and nitro functional groups.[2]

## Synthesis of N-(4-nitrophenethyl)formamide

The primary amine of 4-nitrophenethylamine hydrochloride can be readily formylated to produce N-(4-nitrophenethyl)formamide, an intermediate used in the synthesis of artificial antigens for immunoassay development.[7]

This protocol is adapted from a reported synthesis and crystal structure analysis of the title compound.[7]

Materials:

- 4-Nitrophenethylamine hydrochloride
- Sodium formate
- Formic acid (88%)
- Toluene
- Dichloromethane
- Hydrochloric acid
- Anhydrous sodium sulfate

Procedure:

- A mixture of 4-nitrophenethylamine hydrochloride (4.08 g, 0.02 mol), sodium formate (2.08 g, 0.02 mol), and 88% formic acid (20 ml) is heated to reflux. The reaction is monitored by TLC.



[7]

- After the reaction is complete, 50 ml of toluene is added, and the solution is evaporated under reduced pressure.[7]
- The dry residue is dissolved in dichloromethane, and the extract is filtered to remove sodium chloride.[7]
- The resulting solution is washed with hydrochloric acid followed by water and then dried over anhydrous sodium sulfate.[7]
- The solvent is evaporated under reduced pressure to yield the crude product.[7]
- The crude product is recrystallized from dichloromethane to obtain a light yellow crystalline powder of N-(4-nitrophenethyl)formamide.[7]

## Synthesis of ortho-metalated Palladacycles

4-Nitrophenethylamine hydrochloride has been utilized in the synthesis of ortho-metalated primary phenethylamine complexes containing six-membered palladacycles.[4] These organometallic compounds are of interest in catalysis and materials science.

## Biological Activity

While 4-Nitrophenethylamine itself may exhibit biological activity, its primary role in drug development is as a key intermediate for the synthesis of pharmacologically active molecules.[8] For instance, it is a crucial starting material for the synthesis of Mirabegron, a  $\beta$ 3-adrenergic agonist used to treat overactive bladder, and Dofetilide, an antiarrhythmic agent.[9] The nitro group is often a precursor to an amino group, which is a common pharmacophore in many drug molecules.

## Conclusion

4-Nitrophenethylamine hydrochloride (CAS 29968-78-3) is a commercially important and synthetically versatile intermediate. The availability of multiple, efficient synthesis routes allows for its production to meet the demands of the pharmaceutical and chemical industries. Its utility as a precursor to a variety of bioactive molecules underscores its significance in modern drug

discovery and development. The experimental protocols provided herein offer a practical guide for its preparation and further functionalization.

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